molecular formula C20H24N2O3 B154576 3-Hydroxyquinidine CAS No. 129702-12-1

3-Hydroxyquinidine

Cat. No.: B154576
CAS No.: 129702-12-1
M. Wt: 340.4 g/mol
InChI Key: BSRUJCFCZKMFMB-LGWHJFRWSA-N
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Description

3-Hydroxyquinidine is a major metabolite of quinidine, an alkaloid derived from the bark of the Cinchona tree. Quinidine is widely used as an antiarrhythmic agent to manage and treat various cardiac arrhythmias. This compound retains some of the pharmacological properties of quinidine and has been studied for its potential therapeutic applications .

Chemical Reactions Analysis

3-Hydroxyquinidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield quinidine-N-oxide, while reduction can produce dihydroquinidine .

Scientific Research Applications

Pharmacokinetics and Pharmacodynamics

3-Hydroxyquinidine is recognized for its pharmacologically active properties, influencing the therapeutic effects of quinidine. Studies show that the pharmacokinetic profile of this compound differs significantly from that of its parent compound, quinidine.

  • Serum Concentrations : Research indicates that at steady state, the area under the serum concentration vs. time curve (AUC) for this compound is higher than after a single dose (2.0 ± 0.7 vs. 3.0 ± 0.6 mg l⁻¹ h) . This suggests that repeated dosing enhances the metabolite's bioavailability.
  • Clearance Rates : The renal clearance of this compound is notably less than that of quinidine (1.54 ± 0.38 ml min⁻¹ kg⁻¹ vs. 3.0 ± 1.1 ml min⁻¹ kg⁻¹), indicating a longer half-life and sustained activity in the body .

Drug Interactions

This compound plays a crucial role in drug-drug interactions (DDIs), particularly as an inhibitor of cytochrome P450 enzymes.

  • CYP2D6 Inhibition : It has been established that both quinidine and its metabolite inhibit CYP2D6, which is essential for the metabolism of many drugs . This inhibition can lead to increased plasma concentrations of co-administered medications metabolized by this pathway.
  • Clinical Implications : The metabolite's interaction with other drugs has been modeled using physiologically-based pharmacokinetic (PBPK) approaches, allowing researchers to predict complex DDIs effectively . For instance, the interaction between quinidine and metoprolol has been highlighted as a significant clinical concern due to altered drug levels.

Therapeutic Uses

The therapeutic applications of this compound are primarily linked to its effects on cardiac function and arrhythmia management.

  • Antiarrhythmic Properties : As an active metabolite, this compound contributes to the antiarrhythmic effects observed with quinidine treatment . Its efficacy in managing atrial fibrillation and ventricular tachycardia has been documented.
  • Case Studies : In clinical evaluations involving patients treated with quinidine, it was noted that concentrations of this compound often exceed those of quinidine itself in certain individuals, suggesting a significant contribution to overall therapeutic outcomes .

Research Findings and Insights

Recent studies have provided valuable insights into the behavior and effects of this compound:

  • Concentration Ratios : A study found that the average ratio of this compound to quinidine in serum was approximately 0.34 ± 0.17, with some patients exhibiting ratios greater than 0.50, indicating variability in individual responses to treatment .
  • Age-related Clearance : Research indicates that the clearance rates for both quinidine and its metabolite decrease with age, necessitating careful dosage adjustments in older populations .

Summary Table of Key Findings

ParameterQuinidineThis compound
AUC (mg l⁻¹ h)2.0 ± 0.7 (single dose)3.0 ± 0.6 (steady state)
Renal Clearance (ml min⁻¹ kg⁻¹)3.0 ± 1.11.54 ± 0.38
Average Serum Ratio-0.34 ± 0.17
Inhibition of CYP2D6YesYes

Mechanism of Action

3-Hydroxyquinidine exerts its effects by blocking sodium and potassium currents in cardiac cells, similar to quinidine. This action prolongs the cellular action potential and reduces myocardial excitability and conduction velocity. The compound also affects calcium transport across cell membranes, contributing to its antiarrhythmic properties . The molecular targets of this compound include voltage-gated sodium channels and potassium channels, which are critical for maintaining normal cardiac rhythm .

Comparison with Similar Compounds

3-Hydroxyquinidine is similar to other quinidine metabolites, such as quinidine-N-oxide, O-desmethylquinidine, and 2’-oxoquinidinone. These compounds share structural similarities and exhibit comparable pharmacological activities. this compound is unique in its higher volume of distribution and longer elimination half-life compared to quinidine . This uniqueness makes it a valuable compound for studying the pharmacokinetics and pharmacodynamics of quinidine and its metabolites .

Similar Compounds

  • Quinidine-N-oxide
  • O-desmethylquinidine
  • 2’-Oxoquinidinone
  • Dihydroquinidine

Biological Activity

3-Hydroxyquinidine (3-OH-Q) is a significant metabolite of quinidine, a well-known antiarrhythmic agent. This compound has garnered attention due to its pharmacological activity and its role in the metabolic pathways of quinidine. This article explores the biological activity of this compound, highlighting its pharmacodynamics, metabolic pathways, and clinical implications.

Metabolism and Formation

This compound is primarily formed through the (3S)-3-hydroxylation of quinidine, which is catalyzed by the cytochrome P450 enzyme CYP3A4. In studies involving human liver microsomes, the formation of 3-OH-Q demonstrated Michaelis-Menten kinetics with a maximum velocity (VmaxV_{max}) of 74.4 nmol/mg/h and a Michaelis constant (KmK_m) of 74.2 µM . The specificity of CYP3A4 for this reaction makes it a reliable biomarker for assessing CYP3A4 activity in clinical settings.

Pharmacodynamics

The pharmacological effects of this compound have been studied in various contexts, particularly concerning its impact on cardiac function:

  • QT Interval Prolongation : A randomized double-blind study assessed the relationship between serum concentrations of 3-OH-Q and QT interval prolongation in healthy subjects. The results indicated a statistically significant correlation between serum levels of both quinidine and 3-OH-Q with QTc prolongation . The mean slope for 3-OH-Q was found to be 0.0184±0.01280.0184\pm 0.0128, indicating its potential role in cardiac electrophysiology.
  • Combined Administration : When administered alongside quinidine, 3-OH-Q exhibited an additive effect on QTc prolongation, suggesting that it contributes to the overall pharmacodynamic profile of quinidine .

Clinical Case Studies

Several clinical studies have highlighted the importance of monitoring both quinidine and its metabolite, this compound, in therapeutic settings:

  • Study on Concentrations : A study involving 25 patients receiving quinidine showed that at peak concentrations, unbound levels of 3-OH-Q frequently exceeded those of quinidine. This finding underscores the significance of considering both metabolites when evaluating therapeutic efficacy and safety .
  • Brugada Syndrome Treatment : In patients with Brugada syndrome, hydroquinidine (HQ), which can be metabolized to 3-OH-Q, was effective in reducing ventricular arrhythmias during electrophysiological studies. The treatment led to a significant reduction in arrhythmia inducibility and symptoms associated with the condition .

Table: Summary of Key Pharmacokinetic Parameters

ParameterValue
VmaxV_{max} (3-OH-Q formation)74.4 nmol/mg/h
KmK_m (3-OH-Q formation)74.2 µM
Peak concentration (3-OH-Q)1362 - 3480 ng/ml
Free fraction (3-OH-Q)49% ± 4.8
Free fraction (quinidine)20% ± 4.3

Q & A

Q. Basic: What are the primary metabolic pathways of 3-Hydroxyquinidine in hepatic systems, and how are they quantitatively assessed?

Methodological Answer:
this compound is a major metabolite of quinidine, primarily formed via CYP3A4-mediated oxidation . To assess its metabolic pathways, researchers employ in vitro liver models (e.g., liver-on-a-chip devices) combined with kinetic modeling. Key steps include:

  • Experimental Design : Measure parent drug (quinidine) and metabolite (this compound) concentration-time profiles under controlled conditions. Use hepatocyte systems with intact metabolic enzymes for physiological relevance .
  • Quantitative Analysis : Estimate intrinsic clearance (CLint) and fraction metabolized (ƒm) using compartmental models. For example, Model 3 (which includes this compound formation and additional pathways like quinidine N-oxide production) showed ƒm values of 0.64–0.71 for this compound, validated via Bayesian Information Criterion (BIC) comparisons .

Q. Advanced: How can researchers resolve discrepancies between in silico models predicting this compound metabolism kinetics?

Methodological Answer:
Discrepancies often arise from incomplete pathway characterization. For example:

  • Model Comparison : Four models were tested in quinidine metabolism studies. Model 1 (single pathway) underperformed (BIC = 120), while Models 2–4 (multiple pathways) showed better fit (BIC = 85–90) .
  • Resolution Strategies :
    • Extended Incubation : Prolong experiments beyond 24 hours to capture delayed metabolite formation (e.g., quinidine N-oxide) .
    • Supplementary Data : Quantify secondary metabolites (e.g., via LC-MS/MS) to validate competing pathways .
    • Uncertainty Analysis : Use structural identifiability studies to assess parameter confidence intervals (e.g., ~50% uncertainty in CLint for this compound in Model 4) .

Q. Basic: What analytical techniques are recommended for quantifying this compound in in vitro systems?

Methodological Answer:

  • Chromatography : High-performance liquid chromatography (HPLC) with UV detection or liquid chromatography-tandem mass spectrometry (LC-MS/MS) for high sensitivity .
  • Validation : Include calibration curves (linear range: 0.1–100 µM), inter-day/intra-day precision (<15% RSD), and recovery studies (>80%) to ensure reproducibility .
  • Data Reporting : Follow Beilstein Journal guidelines: report raw data in appendices, processed data in main text, and cite instrument parameters (e.g., column type, mobile phase) .

Q. Advanced: What experimental designs optimize the identification of secondary metabolites in this compound metabolism studies?

Methodological Answer:

  • Time-Course Experiments : Collect samples at multiple time points (e.g., 0, 6, 12, 24, 48 hours) to capture slow-forming metabolites .
  • Enzyme Inhibition : Use selective CYP inhibitors (e.g., ketoconazole for CYP3A4) to isolate pathways and confirm metabolite origins .
  • Multi-Omics Integration : Combine metabolomics (untargeted LC-MS) with proteomics to correlate metabolite profiles with enzyme expression levels .

Q. Basic: How does this compound interact with cytochrome P450 enzymes, and what implications does this have for drug interaction studies?

Methodological Answer:

  • Enzyme Inhibition : this compound inhibits CYP2D6, as shown by mutant studies (e.g., F120A CYP2D6 variant catalyzes this compound formation) .
  • Study Design :
    • In Vitro Assays : Use human liver microsomes with probe substrates (e.g., dextromethorphan for CYP2D6) to measure IC50 values .
    • Clinical Correlation : Adjust dosing regimens for co-administered drugs metabolized by CYP2D6 (e.g., antidepressants) to avoid toxicity .

Q. Advanced: What statistical approaches are most effective for analyzing variability in this compound metabolic data across different hepatic models?

Methodological Answer:

  • Hierarchical Bayesian Modeling : Account for inter-individual variability by pooling data across models (e.g., liver-on-a-chip vs. microsomes) to estimate population-level CLint .
  • Sensitivity Analysis : Identify parameters (e.g., enzyme Vmax) contributing most to variability using Monte Carlo simulations .
  • Ethical Reporting : Disclose raw data and computational scripts in supplementary materials to enable reproducibility .

Q. Basic: How should researchers validate the identity and purity of newly synthesized this compound in pharmacological studies?

Methodological Answer:

  • Spectroscopic Characterization : Use NMR (<sup>1</sup>H, <sup>13</sup>C) and high-resolution MS to confirm molecular structure .
  • Purity Assessment : Report HPLC chromatograms (purity >95%) and elemental analysis (C, H, N within ±0.4% of theoretical) .
  • Literature Cross-Referencing : Compare spectral data with published values for quinidine metabolites .

Q. Advanced: How can physiologically based pharmacokinetic (PBPK) modeling improve predictions of this compound disposition in humans?

Methodological Answer:

  • Model Parameterization : Integrate in vitro CLint and ƒm values (from liver-on-a-chip data) with human physiological parameters (e.g., hepatic blood flow) .
  • Validation : Compare simulated plasma concentrations with clinical data from quinidine trials, adjusting for renal excretion of this compound .
  • Regulatory Compliance : Follow EMA/FDA guidelines for PBPK reporting, including sensitivity analysis and uncertainty quantification .

Properties

IUPAC Name

(3S,4S,6R)-3-ethenyl-6-[(S)-hydroxy-(6-methoxyquinolin-4-yl)methyl]-1-azabicyclo[2.2.2]octan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-3-20(24)12-22-9-7-13(20)10-18(22)19(23)15-6-8-21-17-5-4-14(25-2)11-16(15)17/h3-6,8,11,13,18-19,23-24H,1,7,9-10,12H2,2H3/t13-,18+,19-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSRUJCFCZKMFMB-LGWHJFRWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4(C=C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3C[C@@H]4CCN3C[C@@]4(C=C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601024742
Record name (3S)-hydroxyquinidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601024742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53467-23-5
Record name (9S)-6′-Methoxycinchonan-3,9-diol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53467-23-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxyquinidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053467235
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3S)-hydroxyquinidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601024742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-HYDROXYQUINIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00G939C83O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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